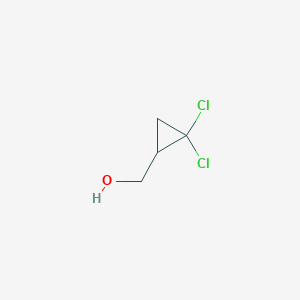

(2,2-Dichlorocyclopropyl)methanol

説明

Significance and Research Context of Halogenated Cyclopropane (B1198618) Systems

Halogenated cyclopropanes are a class of compounds that have found extensive use in organic chemistry. finechem-mirea.ru The introduction of halogen atoms into a cyclopropane ring imparts unique chemical properties, primarily due to the high ring strain and the electron-withdrawing nature of the halogens. libretexts.org This combination of features makes the cyclopropane ring susceptible to various transformations, including ring-opening reactions and nucleophilic substitutions.

The presence of halogens can also influence the biological activity of molecules, making halogenated cyclopropanes valuable motifs in the design of pharmaceuticals and agrochemicals. evitachem.comevitachem.com Researchers continue to explore the reactivity of these systems to develop new synthetic methodologies and access novel molecular architectures. acs.org

Historical Perspective of Dichlorocyclopropane Derivatives in Organic Synthesis

The synthesis of dichlorocyclopropane derivatives has a rich history, with one of the most common methods being the addition of dichlorocarbene (B158193) to alkenes. masterorganicchemistry.com Dichlorocarbene, a highly reactive intermediate, can be generated from various precursors, such as chloroform (B151607) and a strong base. This method allows for the efficient construction of the dichlorocyclopropane core.

Over the years, chemists have developed numerous applications for dichlorocyclopropane derivatives. They serve as versatile building blocks for the synthesis of a wide range of compounds, including other cyclopropane derivatives, acyclic compounds through ring-opening reactions, and more complex polycyclic systems. finechem-mirea.rusmolecule.com

Overview of (2,2-Dichlorocyclopropyl)methanol as a Key Intermediate

This compound emerged as a significant compound in chemical synthesis due to its bifunctional nature. It possesses both the reactive dichlorocyclopropane unit and a primary alcohol functional group. The alcohol group can be easily oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions. evitachem.comevitachem.com

This dual reactivity allows for a wide array of chemical transformations, making this compound a crucial intermediate for the synthesis of various target molecules. Its utility has been demonstrated in the preparation of biologically active compounds and as a precursor for creating more intricate molecular frameworks.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6Cl2O uni.lu |

| Molecular Weight | 140.99 g/mol |

| Boiling Point | 207.7°C at 760 mmHg echemi.com |

| Density | 1.44 g/cm³ echemi.com |

| CAS Registry Number | 5365-23-1 |

| Physical Form | Liquid sigmaaldrich.com |

| pKa | 15.10±0.10 (Predicted) guidechem.com |

Synthesis and Reactions

The synthesis of this compound typically involves the dichlorocyclopropanation of an appropriate alkene precursor followed by functional group manipulation to introduce the methanol (B129727) moiety. evitachem.com

Key reactions involving this compound include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2,2-dichlorocyclopropyl)formaldehyde, or further to the carboxylic acid.

Nucleophilic Substitution: The chlorine atoms on the cyclopropane ring can be displaced by various nucleophiles. evitachem.com

Elimination Reactions: Under specific conditions, elimination reactions can occur to form alkenes. evitachem.com

Structure

3D Structure

特性

IUPAC Name |

(2,2-dichlorocyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHRPJKHUHTSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337331 | |

| Record name | (2,2-Dichlorocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5365-23-1 | |

| Record name | (2,2-Dichlorocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dichlorocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dichlorocyclopropyl Methanol

General Approaches to gem-Dichlorocyclopropanation

gem-Dichlorocyclopropanes are three-membered carbocycles featuring two chlorine atoms attached to the same carbon. They are valuable intermediates in organic synthesis. The most effective method for their synthesis is the [2+1] cycloaddition of dichlorocarbene (B158193) to the double bond of an alkene.

Dichlorocarbene (:CCl₂) is a highly reactive, neutral molecule with a divalent carbon atom that has only six valence electrons. Due to its electrophilic nature, it readily reacts with the nucleophilic π-bond of alkenes in a single-step cycloaddition to form a dichlorocyclopropane ring. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane.

Dichlorocarbene is too reactive to be isolated and is therefore generated in situ from stable precursors. A common precursor is chloroform (B151607) (CHCl₃).

A widely used and practical method for generating dichlorocarbene involves phase-transfer catalysis (PTC). This technique utilizes a two-phase system, typically consisting of an aqueous solution of a strong base like sodium hydroxide (NaOH) and an organic phase containing the alkene substrate and chloroform.

The key to this method is the phase-transfer catalyst, often a quaternary ammonium salt such as benzyltriethylammonium chloride (TEBA) or benzyltriethylammonium bromide. The catalyst transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide ion deprotonates chloroform to form the trichloromethyl anion (⁻CCl₃). This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield dichlorocarbene (:CCl₂).

The advantages of the PTC method include the use of inexpensive reagents, mild reaction conditions, high product selectivity, and the avoidance of strictly anhydrous conditions that are required by other methods.

Table 1: Comparison of Dichlorocarbene Generation Methods

| Feature | Phase-Transfer Catalysis (PTC) | Doering-Hoffmann Method |

|---|---|---|

| Base | Aqueous Sodium Hydroxide (NaOH) | Potassium tert-butoxide (KOt-Bu) |

| Solvent System | Biphasic (e.g., Chloroform/Water) | Anhydrous organic solvent |

| Catalyst | Quaternary ammonium salt (e.g., TEBA) | Not applicable |

| Conditions | Mild, does not require anhydrous setup | Strictly anhydrous |

| Key Intermediate | Trichloromethyl anion (generated at interface) | Trichloromethyl anion |

Dichlorocarbene Addition Reactions

Doering-Hoffmann Method for Dichlorocarbene Addition

The Doering-Hoffmann method is a classic technique for dichlorocarbene generation, first reported in 1954. This procedure involves the reaction of chloroform with a strong, non-nucleophilic base, typically potassium tert-butoxide (KOt-Bu), in an anhydrous organic solvent. The tert-butoxide anion is a powerful base that deprotonates chloroform, leading to the formation of the trichloromethyl anion and subsequently dichlorocarbene, similar to the PTC method.

A significant drawback of this approach is the stringent requirement for anhydrous conditions, as dichlorocarbene is highly sensitive to water. The presence of water would lead to the hydrolysis of the carbene and other undesirable side reactions. Prior to the development of PTC, this was a standard method, but its sensitivity to moisture makes it less practical for many applications compared to the more robust PTC systems.

Achieving stereoselectivity in dichlorocyclopropanation can be challenging due to the high reactivity and neutral nature of dichlorocarbene. However, for certain substrates, such as allylic alcohols, the existing stereochemistry of the molecule can influence the trajectory of the incoming carbene. The hydroxyl group (-OH) of an allylic alcohol can direct the dichlorocarbene to the same face of the double bond, a phenomenon known as syn-direction.

This directing effect can lead to the formation of one diastereomer in preference to the other. While various powerful methods exist for the stereoselective cyclopropanation of alkenes, such as the Simmons-Smith reaction which uses organozinc carbenoids, achieving high levels of stereocontrol with dichlorocarbene often relies on these substrate-inherent directing groups. Hydroxyl-directed dichlorocyclopropanation is a notable strategy for controlling the stereochemical outcome in the synthesis of complex cyclopropane-containing molecules.

Specific Synthetic Routes to (2,2-Dichlorocyclopropyl)methanol

To synthesize the target molecule, this compound, an alkene precursor containing a masked or protected hydroxymethyl group attached to the double bond is required.

One potential synthetic route to this compound involves the dichlorocyclopropanation of an allylic vinyl ether, such as allyl vinyl ether. Vinyl ethers are a class of organic compounds containing an ether group attached to a vinyl group. They can be synthesized through various methods, including the iridium-catalyzed transfer vinylation of alcohols with vinyl acetate (B1210297) or the palladium-catalyzed transetherification with another vinyl ether.

In this specific route, the synthesis would proceed in two conceptual steps:

Dichlorocyclopropanation : Allyl vinyl ether is reacted with dichlorocarbene, generated via a method like phase-transfer catalysis. The dichlorocarbene undergoes a [2+1] cycloaddition reaction across the allylic double bond to form (2,2-dichlorocyclopropyl)methyl vinyl ether.

Hydrolysis : The resulting vinyl ether is then subjected to acidic hydrolysis. The vinyl ether linkage is readily cleaved under these conditions to unmask the alcohol, yielding the final product, this compound.

This pathway strategically uses the vinyl ether group as a protecting group for the final alcohol functionality while the carbon-carbon double bond is converted into the dichlorocyclopropane ring.

Table 2: Reaction Data for Dichlorocyclopropanation of Styrene (Analogous Reaction)

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Styrene | |

| Reagents | Chloroform, Sodium Hydroxide | |

| Catalyst | Benzyltriethylammonium chloride (TEBA) | |

| Solvent | Dichloromethane (B109758) | |

| Reaction Time | 8 hours (reflux) | |

| Yield | 88.6% | |

| Product Purity (HPLC) | 99.2% |

Note: This data is for the synthesis of (2,2-Dichlorocyclopropyl)benzene (B1582628) and serves as a representative example of the PTC method's efficiency.

Approaches Involving Ketones as Precursors

The synthesis of this compound and its derivatives starting from ketones is a multi-step process that leverages the ketone's carbonyl group for further elaboration. This approach does not typically involve direct conversion but rather uses the ketone as a foundational building block for constructing a necessary intermediate, usually an α,β-unsaturated aldehyde or ester.

A general synthetic sequence is as follows:

Olefin Formation: The ketone is first converted into an α,β-unsaturated carbonyl compound. This can be achieved through various classic organic reactions. For instance, a Horner-Wadsworth-Emmons reaction with a phosphonate ester (e.g., triethyl phosphonoacetate) can transform a ketone into an α,β-unsaturated ester. Alternatively, a Vilsmeier-Haack reaction could yield an α,β-unsaturated aldehyde.

Dichlorocyclopropanation: The carbon-carbon double bond of the newly formed unsaturated system is then subjected to dichlorocyclopropanation. This is commonly achieved by the addition of dichlorocarbene (:CCl₂), which can be generated in situ from chloroform (CHCl₃) and a strong base, often under phase-transfer catalysis conditions.

Reduction to Alcohol: In the final step, the carbonyl group (either aldehyde or ester) of the dichlorocyclopropyl intermediate is reduced to a primary alcohol. This reduction can be accomplished using standard reducing agents such as lithium aluminum hydride (LiAlH₄) for esters or sodium borohydride (B1222165) (NaBH₄) for aldehydes. This sequence yields the target this compound structure.

Multi-step Transformations from Methyl Angelate

Methyl angelate, an α,β-unsaturated ester, serves as a direct precursor for this compound through a two-step transformation. The inherent olefinic bond and ester functionality in its structure are ideal for the required chemical modifications.

The synthetic pathway involves:

Dichlorocyclopropanation of the Alkene: The carbon-carbon double bond in methyl angelate is reacted with dichlorocarbene (:CCl₂). The generation of dichlorocarbene is typically performed using chloroform and a base like potassium tert-butoxide or sodium hydroxide with a phase-transfer catalyst. This reaction selectively adds the dichlorocarbene across the double bond to form methyl 2,2-dichloro-1,3-dimethylcyclopropane-1-carboxylate.

Reduction of the Ester Group: The ester group of the resulting cyclopropanated compound is then reduced to the corresponding primary alcohol, (2,2-dichloro-1,3-dimethylcyclopropyl)methanol. This transformation is effectively carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Friedel-Crafts Acylation and Reduction Sequences to Aryl-Substituted Derivatives

To synthesize aryl-substituted derivatives of this compound, a sequence involving Friedel-Crafts acylation provides a powerful method for introducing the aromatic moiety. thieme.combeilstein-journals.org This pathway creates an aryl ketone, which is then elaborated to the final product. thieme.com

The sequence can be outlined as follows:

Friedel-Crafts Acylation: An electron-rich aromatic compound (e.g., benzene or toluene) reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to form an aryl ketone. nih.gov This classic electrophilic aromatic substitution reaction is highly effective for creating a carbon-carbon bond between the aromatic ring and an acyl group. thieme.com

Elaboration to an α,β-Unsaturated System: The resulting aryl ketone is then converted into an aryl-substituted α,β-unsaturated carbonyl compound. This can be achieved, for example, through a Wittig reaction with an appropriate phosphorane to introduce the C=C double bond adjacent to the carbonyl group.

Dichlorocyclopropanation: The alkene moiety of the α,β-unsaturated system is dichlorocyclopropanated using dichlorocarbene, generated from chloroform and base.

Final Reduction: The carbonyl group in the molecule is reduced to a hydroxymethyl group using a suitable reducing agent like NaBH₄ or LiAlH₄. This final step yields the target aryl-substituted this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of synthesizing dichlorocyclopropyl compounds is highly dependent on reaction conditions. Optimization studies are crucial for maximizing product yields and minimizing reaction times. A notable example is the optimization of the dichlorocyclopropanation of eugenol (4-allyl-2-methoxyphenol) to produce 4-((2,2-dichlorocyclopropyl)methyl)-2-methoxyphenol, a structurally related compound. iiste.orgresearchgate.net

In this study, Response Surface Methodology (RSM) was employed to determine the optimal conditions by investigating two key factors: reaction time and the ratio of solvent to raw material. iiste.orgresearchgate.net The statistical analysis indicated that both factors had a significant impact on the yield of the cyclopropanated product. iiste.org

The central composite design identified the optimal conditions for the reaction. The findings from the regression models, which were in good agreement with experimental results, predicted the maximum yield under specific parameters. iiste.orgresearchgate.net

Below is an interactive data table summarizing the optimization results for the dichloropropanation of eugenol, a model reaction for this class of compounds.

| Factor | Parameter | Range Studied | Optimal Value | Effect on Yield |

| X1 | Reaction Time (hours) | - | 17.44 hours | Significant |

| X2 | Solvent/Raw Material Ratio | - | 5.78 | Significant |

| Predicted Yield | Product Yield (%) | - | 43.96% | - |

This data is based on the optimization of the dichlorocyclopropanation of eugenol, a model substrate. iiste.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of improvement include the use of catalytic methods, alternative energy sources, and safer reaction media.

Phase-Transfer Catalysis (PTC): The dichlorocyclopropanation step, which involves the reaction of an olefin with chloroform and aqueous sodium hydroxide, is often facilitated by phase-transfer catalysis. researchgate.net PTC is a cornerstone of green chemistry for several reasons:

Use of Inexpensive and Safer Reagents: It allows the use of inexpensive and readily available 50% aqueous NaOH, avoiding the need for more hazardous and expensive bases like potassium tert-butoxide or sodium amide. phasetransfer.com

Reduced Solvent Waste: By enabling reactions between reagents in two immiscible phases (aqueous and organic), PTC can reduce the need for anhydrous organic solvents. phasetransfer.com

Catalytic Approach: Quaternary ammonium salts are typically used as catalysts in small quantities, which is preferable to using stoichiometric amounts of reagents. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation is another green chemistry technique that can be applied to dichlorocyclopropanation. researchgate.net

Energy Efficiency: Microwaves provide rapid and efficient heating directly to the reacting molecules, often leading to dramatic reductions in reaction times compared to conventional heating methods.

Increased Reaction Rates and Yields: The enhanced rate of reaction under microwave irradiation can lead to higher throughput and improved product yields. researchgate.net

A kinetic study of dichlorocyclopropanation of olefins under microwave irradiation with PTC demonstrated that this combined approach significantly increases the reaction rate and conversion. researchgate.net The reaction follows a pseudo-first-order rate law, and the use of specialized phase-transfer catalysts can further enhance efficiency. researchgate.net

Mechanochemistry: While not yet widely reported for dichlorocyclopropanation specifically, mechanochemical methods like ball-milling represent a frontier in green synthesis. ucl.ac.uk This solvent-free approach for cyclopropanation reactions (such as the Simmons-Smith reaction) minimizes waste and energy consumption, highlighting a potential future direction for greener syntheses of this compound. ucl.ac.uk

Chemical Transformations and Reactivity of 2,2 Dichlorocyclopropyl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (2,2-Dichlorocyclopropyl)methanol is a versatile handle for a variety of chemical transformations, including esterification, oxidation, and etherification.

Esterification Reactions

The hydroxyl group of this compound can be readily converted into an ester functionality through reaction with various acylating agents. These reactions are fundamental in modifying the properties of the molecule, for instance, to introduce a protecting group or to synthesize derivatives with specific biological activities.

Commonly, esterification is achieved by reacting the alcohol with an acid chloride or an acid anhydride (B1165640) in the presence of a base. For example, the reaction with an acid chloride, such as benzoyl chloride, in a suitable solvent and in the presence of a base like pyridine, would yield the corresponding benzoate (B1203000) ester. Similarly, reaction with an acid anhydride, like acetic anhydride, typically in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or a base, affords the acetate (B1210297) ester. While specific documented examples for this compound are not extensively reported in readily available literature, these standard procedures are generally applicable to primary alcohols of this nature. A patent describes the reaction of O-methyl-O-[(2,2-dichlorocyclopropyl)methyl]-phosphoric acid ester chloride with phenols in the presence of potassium carbonate, indicating the feasibility of forming ester-like linkages at the cyclopropylmethyl position. guidechem.com

Table 1: General Conditions for Esterification of Primary Alcohols

| Acylating Agent | Reagents and Conditions | Product |

| Acid Chloride (e.g., Benzoyl chloride) | Pyridine, Dichloromethane (B109758), Room Temperature | Benzoate Ester |

| Acid Anhydride (e.g., Acetic anhydride) | DMAP (cat.), Triethylamine, Dichloromethane, Room Temperature | Acetate Ester |

Oxidation Reactions

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. evitachem.com

Oxidation to Aldehyde:

The selective oxidation to the corresponding aldehyde, 2,2-dichlorocyclopropanecarbaldehyde, is a crucial transformation, as this aldehyde is a valuable intermediate in various synthetic pathways. Mild oxidizing agents are typically employed for this purpose to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) in dichloromethane (CH2Cl2) are effective for this transformation. libretexts.orglibretexts.org Another common method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). Optimized protocols for the oxidation of this compound to 2,2-dichloro-1-formylcyclopropane have been established.

Table 2: Reagents for Oxidation of this compound to Aldehyde

| Oxidizing Agent/System | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | CH2Cl2, Room Temperature |

| TEMPO/NaOCl | Biphasic system (e.g., CH2Cl2/H2O), Catalytic TEMPO |

Oxidation to Carboxylic Acid:

For the conversion to the corresponding carboxylic acid, 2,2-dichlorocyclopropanecarboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from CrO3 and H2SO4) are capable of oxidizing primary alcohols to carboxylic acids. passmyexams.co.ukchemguide.co.uk The reaction is typically carried out under more vigorous conditions, such as heating, to ensure complete oxidation. chemguide.co.uk

Table 3: Reagents for Oxidation of Primary Alcohols to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO4) | Basic or acidic solution, Heat |

| Chromic Acid (H2CrO4) | Acetone, 0°C to Room Temperature |

Etherification Reactions

The synthesis of ethers from this compound can be accomplished through various methods, with the Williamson ether synthesis being a classic and widely applicable approach. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For the synthesis of a methyl ether, this compound would first be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. This alkoxide is then reacted with a methylating agent like methyl iodide (CH3I) to yield (2,2-dichlorocyclopropyl)methyl methyl ether. The choice of an appropriate aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is crucial for the success of this SN2 reaction. While specific literature detailing this reaction for this compound is scarce, the general principles of the Williamson ether synthesis are well-established for primary alcohols. organic-chemistry.org

Table 4: General Scheme for Williamson Ether Synthesis

| Step | Reagents | Intermediate/Product |

| 1. Deprotonation | Sodium Hydride (NaH) in THF | Sodium (2,2-dichlorocyclopropyl)methoxide |

| 2. Nucleophilic Substitution | Methyl Iodide (CH3I) | (2,2-Dichlorocyclopropyl)methyl methyl ether |

Cyclopropane (B1198618) Ring Modifications

The gem-dichlorocyclopropane ring in this compound is susceptible to various modifications, most notably ring-opening reactions, which can lead to the formation of diverse and synthetically useful acyclic structures.

Ring-Opening Reactions of gem-Dichlorocyclopropanes

The high ring strain and the presence of the two chlorine atoms make the cyclopropane ring in this compound prone to cleavage under various conditions, including enzymatic catalysis.

The enzymatic ring-opening of cyclopropane-containing molecules is a growing area of interest in biocatalysis. Haloalkane dehalogenases (HLDs) are a class of enzymes known to catalyze the cleavage of carbon-halogen bonds in a variety of halogenated aliphatic compounds. mdpi.com Their catalytic mechanism involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of an ester intermediate which is subsequently hydrolyzed. nih.gov

While direct studies on the enzymatic ring-opening of this compound are not extensively documented, the substrate specificity of some haloalkane dehalogenases has been shown to include small, chlorinated alkanes. nih.gov For instance, the haloalkane dehalogenase from Sphingomonas paucimobilis UT26 (LinB) has shown detectable, albeit weak, activity with 1,2-dichloroethane (B1671644) and 1,2-dichloropropane. nih.gov This suggests that HLDs could potentially act on the gem-dichloro moiety of this compound.

The reaction would likely proceed via nucleophilic attack of an active site residue (typically an aspartate) on one of the cyclopropyl (B3062369) carbons bearing the chlorine atoms, leading to the opening of the three-membered ring and the formation of a covalent enzyme-substrate intermediate. Subsequent hydrolysis would release a ring-opened product. The regioselectivity and stereoselectivity of such a reaction would be dictated by the specific enzyme's active site architecture. Further research is needed to explore the potential of haloalkane dehalogenases and other enzymes for the specific and controlled ring-opening of this compound and its derivatives.

Rearrangement Reactions

The most significant rearrangement reaction of gem-dihalocyclopropanes, including this compound, is the Doering-LaFlamme allene (B1206475) synthesis (often referred to as the Skattbøl rearrangement for dihalocyclopropanes). youtube.comresearchgate.netpressbooks.pub This reaction converts gem-dihalocyclopropanes into allenes through treatment with a reducing metal (like sodium or magnesium) or, more commonly, an organolithium reagent (like methyllithium (B1224462) or butyllithium). youtube.comyoutube.com

The mechanism involves two main steps:

Metal-Halogen Exchange: The organolithium reagent reacts with the gem-dichlorocyclopropane in a metal-halogen exchange, replacing one of the chlorine atoms with lithium. This forms a 1-lithio-1-chlorocyclopropane intermediate. youtube.com Butyllithium is generally more effective than methyllithium for reacting with the less reactive dichloro compounds. youtube.com

α-Elimination and Ring-Opening: The resulting organolithium intermediate is unstable and undergoes α-elimination of lithium chloride. This generates a highly reactive cyclopropylidene carbene, which spontaneously rearranges in a concerted electrocyclic reaction to form the corresponding allene. researchgate.netyoutube.com The formation of the allene by this pathway relieves the significant strain of the cyclopropylidene intermediate.

This rearrangement is a powerful synthetic tool for the creation of substituted allenes from readily available alkenes, which are the precursors to the gem-dihalocyclopropane starting materials. youtube.compressbooks.pub

Stereochemical Aspects of Ring Transformations

The stereochemistry of ring transformations, particularly the Doering-LaFlamme/Skattbøl rearrangement, is a critical aspect of the reactivity of chiral cyclopropanes. Studies have shown that this rearrangement can proceed with a high degree of stereospecificity. researchgate.net The chirality of the starting cyclopropane can dictate the axial chirality of the resulting allene product. masterorganicchemistry.com

This stereochemical outcome is strong evidence for a concerted mechanism in the ring-opening step. researchgate.net If the reaction proceeded through a free, achiral carbene intermediate that existed long enough to lose its stereochemical information, a racemic or mixed-stereoisomer product would be expected. However, the observation of high enantiospecificity suggests that the elimination of the metal halide and the electrocyclic ring-opening occur in a single, concerted step, or that the lifetime of any carbenoid intermediate is too short for stereochemical scrambling to occur. researchgate.net

The ability to transfer stereochemical information from a chiral center in the cyclopropane to a chiral axis in the allene makes this transformation valuable in asymmetric synthesis. nih.govnih.govcaltech.edu The stereoselectivity can be influenced by the reaction conditions and the specific reagents used. nih.gov

Reactivity of Chlorine Atoms on the Cyclopropane Ring

Nucleophilic Substitution Reactions

The chlorine atoms on the cyclopropane ring are generally resistant to nucleophilic substitution compared to their counterparts in acyclic alkyl halides. This reduced reactivity is due to increased steric hindrance around the cyclopropane ring and the higher s-character of the C-Cl bond, making it stronger and shorter. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur. These reactions are expected to proceed via an SN2 mechanism, which involves a backside attack by the nucleophile and results in the inversion of stereochemistry at the carbon center. masterorganicchemistry.com The direct nucleophilic substitution on the hydroxyl group of the alcohol itself typically requires prior activation to convert the -OH into a better leaving group. nih.gov

While specific data for this compound is scarce, the table below illustrates plausible nucleophilic substitution reactions based on general principles.

| Nucleophile | Reagent(s) | Expected Product Type | Conditions |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Monochloro-methoxy-cyclopropane | Elevated temperature, polar aprotic solvent |

| Cyanide | Sodium Cyanide (NaCN) | Monochloro-cyano-cyclopropane | DMSO or DMF solvent |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Monochloro-phenylthio-cyclopropane | Aprotic solvent (e.g., THF, DMF) |

| Azide | Sodium Azide (NaN₃) | Azido-monochloro-cyclopropane | DMF, elevated temperature |

Reductive Dehalogenation

The chlorine atoms of this compound can be removed through reductive dehalogenation. This process can be controlled to selectively remove one or both chlorine atoms. Gem-dichlorocyclopropanes are generally less reactive towards reduction than their dibromo counterparts, allowing for selective reactions. researchgate.net For instance, radical reductions using tri-n-butyltin hydride can selectively reduce a gem-dihalo compound to a monohalo derivative. researchgate.net Other methods, such as using alkali metals in liquid ammonia, can lead to complete dehalogenation.

The table below summarizes potential conditions for the reductive dehalogenation of this compound.

| Reagent(s) | Expected Major Product | Reaction Type |

| Tri-n-butyltin hydride (Bu₃SnH), AIBN | (2-chlorocyclopropyl)methanol | Free radical reduction |

| Sodium metal, liquid ammonia | Cyclopropylmethanol | Dissolving metal reduction |

| Lithium aluminum hydride (LiAlH₄) | (2-chlorocyclopropyl)methanol or no reaction | Hydride reduction (less effective for alkyl halides) |

| Sodium borohydride (B1222165) (NaBH₄) with catalyst | (2-chlorocyclopropyl)methanol or Cyclopropylmethanol | Catalytic hydride reduction |

This table presents common reagents for reductive dehalogenation. Specific yield data for this compound was not found in the surveyed literature. researchgate.netacs.org

Tandem and Cascade Reactions Utilizing this compound

The strategic application of this compound in tandem and cascade sequences allows for the efficient synthesis of diverse carbocyclic and heterocyclic frameworks. These reactions often proceed through a key ring-opening step of the strained cyclopropane ring, which generates a reactive intermediate that subsequently undergoes further transformations.

One notable example of a tandem reaction involving a derivative of this compound is the silver(I)-promoted rearrangement and cyclization to form substituted furans. While specific studies on this compound itself in this exact cascade are not extensively documented in readily available literature, the reactivity of analogous gem-dihalocyclopropyl carbinols provides a strong precedent for this transformation.

In a representative transformation, a gem-dihalocyclopropyl carbinol, upon treatment with a silver salt such as silver perchlorate, undergoes a tandem process initiated by the ionization of a halide. This generates a carbocationic intermediate which then triggers a cascade of events including ring-opening of the cyclopropane, intramolecular cyclization by the hydroxyl group, and subsequent elimination steps to afford the furan (B31954) ring system.

The general proposed mechanism for such a tandem reaction is outlined below:

Activation and Ionization: The reaction is initiated by the coordination of a silver(I) ion to one of the chlorine atoms of the dichlorocyclopropyl group. This facilitates the departure of a chloride ion, leading to the formation of a chlorocyclopropyl cation intermediate.

Ring Opening: The highly strained cyclopropyl cation rapidly undergoes ring-opening to form a more stable allylic cation. The regiochemistry of this ring-opening is often controlled by the substitution pattern on the cyclopropane ring.

Intramolecular Cyclization: The proximate hydroxyl group acts as an internal nucleophile, attacking the allylic cation in an intramolecular fashion. This cyclization step leads to the formation of a dihydrofuran intermediate.

Rearomatization/Elimination: The final step involves the elimination of the remaining chlorine atom and a proton, or a sequence of proton transfers and eliminations, to yield the aromatic furan ring.

This type of tandem reaction highlights the synthetic utility of gem-dihalocyclopropyl methanols as precursors to valuable heterocyclic structures. The ability to construct complex molecules in a single pot from relatively simple starting materials is a testament to the efficiency and elegance of cascade reaction design.

Derivatives and Analogs of 2,2 Dichlorocyclopropyl Methanol

Synthesis of Phosphoric Acid Derivatives

Phosphoric acid derivatives of (2,2-dichlorocyclopropyl)methanol have been synthesized, primarily for investigation as potential pest control agents. The general approach involves the reaction of the alcohol with a phosphorus oxyhalide, followed by substitution with other nucleophiles.

A common synthetic route starts with the reaction of this compound or its substituted variants with phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine, in an inert solvent like diethyl ether at low temperatures. This reaction forms an intermediate dichlorophosphate. This intermediate can then be reacted with various alcohols, phenols, or amines to yield the final phosphoric acid ester or amide derivatives.

For instance, O-methyl-O-[(2,2-dichlorocyclopropyl)methyl]-phosphoric acid ester chloride can be synthesized and subsequently reacted with substituted phenols, such as 2,4,5-trichlorophenol (B144370) or 2-nitrophenol, in the presence of a base like potassium carbonate or sodium carbonate, to produce the corresponding tri-substituted phosphate (B84403) esters. tandfonline.com The yields for these reactions are often high, for example, the reaction with 2,4,5-trichlorophenol yields 0-methyl-0-[(2,2-dichlorocyclopropyl)methyl]-0-(2,4,5-trichlorophenyl) phosphate with a 90% yield. tandfonline.com

The following table summarizes the synthesis of some phosphoric acid derivatives:

| Starting Alcohol | Reagents | Product | Yield (%) |

| This compound | 1. POCl₃, Triethylamine2. Methanol (B129727), Triethylamine | O-Methyl-O-[(2,2-dichlorocyclopropyl)methyl]-phosphoric acid ester chloride | - |

| This compound | 1. POCl₃, Triethylamine2. Ethanol, Triethylamine | O-Ethyl-O-[(2,2-dichlorocyclopropyl)methyl]-phosphoric acid ester chloride | - |

| (2,2-Dichloro-3,3-dimethylcyclopropyl)methanol | 1. POCl₃, Triethylamine2. Ethanol, Triethylamine | O-Ethyl-O-[(2,2-dichloro-3,3-dimethylcyclopropyl)methyl]-phosphoric acid ester chloride | 86 |

These intermediates can be further functionalized as shown in the table below:

| Phosphoric Acid Ester Chloride | Nucleophile | Base | Product | Yield (%) |

| O-Methyl-O-[(2,2-dichlorocyclopropyl)methyl]-phosphoric acid ester chloride | 2,4,5-Trichlorophenol | Potassium Carbonate | O-Methyl-O-[(2,2-dichlorocyclopropyl)methyl]-0-(2,4,5-trichlorophenyl) phosphate | 90 |

| O-Methyl-O-[(2,2-dichlorocyclopropyl)methyl]-phosphoric acid ester chloride | 2-Nitrophenol | Sodium Carbonate | O-Methyl-O-[(2,2-dichlorocyclopropyl)methyl]-0-(2-nitrophenyl) phosphate | 89 |

| O-Ethyl-O-[(2,2-dichloro-3,3-dimethylcyclopropyl)methyl]-phosphoric acid ester chloride | 4-Nitrophenol | - | O-Ethyl-O-[(2,2-dichloro-3,3-dimethylcyclopropyl)methyl]-0-(4-nitrophenyl) phosphate | 87 |

Aryl-Substituted this compound Analogs

The synthesis of aryl-substituted analogs of this compound introduces aromatic moieties, which can significantly alter the electronic and steric properties of the molecule. These analogs are often prepared through multi-step sequences.

One approach to synthesizing aryl-substituted cyclopropyl (B3062369) carbinols involves the indium triflate-catalyzed rearrangement of these compounds to form 1,4-disubstituted 1,3-butadienes. researchgate.net This reaction proceeds stereoselectively to yield all-trans-butadienes. The starting aryl-substituted cyclopropyl carbinols can be prepared through various standard organic chemistry methods.

Another strategy involves the synthesis of aryl cyclopropyl sulfides, which can be seen as analogs where the oxygen of the methanol group is replaced by sulfur. These can be prepared through a copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. prepchem.com This method is tolerant of a range of functional groups on the aryl ring.

Furthermore, the synthesis of aryl-substituted cyclobutenes from bicyclo[1.1.0]butanes highlights the reactivity of strained ring systems in the presence of arynes, providing a pathway to four-membered rings bearing both aryl and cyclopropyl-related functionalities. researchgate.net

A specific example of an aryl-substituted analog is 3-chloro-4-[2-(1-methyl-2,2-dichlorocyclopropyl)ethoxy]aniline, which was synthesized from the corresponding nitrobenzene (B124822) derivative via catalytic reduction. wgtn.ac.nz

Cyclopropyl Carbohydrate Derivatives

The attachment of a (2,2-dichlorocyclopropyl)methyl group to a carbohydrate moiety creates a hybrid molecule with potential applications in glycobiology and medicinal chemistry. The synthesis of such derivatives typically involves the formation of an ether linkage between the anomeric hydroxyl group of a carbohydrate and the hydroxyl group of this compound.

A key reaction in this synthesis is glycosylation. For example, a protected carbohydrate donor, such as a glycosyl halide, can be reacted with this compound in the presence of a promoter, like a silver or mercury salt (Koenigs-Knorr method), to form the desired glycosidic bond. scribd.com More modern and less toxic promoters can also be employed. The stereoselectivity of the glycosylation is a critical aspect of this synthesis.

In a specific, albeit complex, example, a 1,2-dichlorocyclopropyl carbohydrate derivative was synthesized. rsc.org This multi-step synthesis involved the dichlorocyclopropanation of a protected glucal, followed by several deprotection and modification steps. rsc.org This work highlights the feasibility of incorporating the dichlorocyclopropyl motif into a carbohydrate structure.

The general strategy for forming an ether linkage with a carbohydrate is outlined below:

| Carbohydrate Derivative | Alcohol | Promoter/Catalyst | Product Type |

| Protected Glycosyl Halide | This compound | Silver or Mercury Salts | (2,2-Dichlorocyclopropyl)methyl Glycoside |

| Protected Glucal | Dichlorocarbene (B158193) | - | 1,2-Dichlorocyclopropyl Carbohydrate |

Cyclopropane (B1198618) Analogues as Building Blocks

This compound and its analogs are valuable building blocks in organic synthesis due to the unique reactivity conferred by the strained cyclopropane ring and the presence of the reactive dichloromethyl and hydroxymethyl groups. The high ring strain makes these compounds susceptible to ring-opening reactions, providing access to a variety of acyclic and heterocyclic structures.

The gem-dihalocyclopropane moiety can be a precursor to allenes via the Skattebøl rearrangement. tandfonline.com Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, further expanding the synthetic utility of these building blocks.

The use of methanol as a C1 building block in various organic transformations is a well-established concept, and similarly, this compound can be considered a carrier of the C3 cyclopropyl unit, which can be incorporated into larger molecules. wgtn.ac.nznih.gov

Amide Derivatives Containing (2,2-Dichlorocyclopropyl)methyl Fragments

The synthesis of amide derivatives incorporating the (2,2-dichlorocyclopropyl)methyl fragment typically involves a two-step process starting from this compound. First, the alcohol is converted to a more suitable functional group for amide bond formation, such as an amine or a carboxylic acid.

Synthesis via (2,2-Dichlorocyclopropyl)methylamine (B1351983):

Conversion of Alcohol to Amine: The hydroxyl group of this compound can be converted to an amino group. This can be achieved through a variety of methods, such as conversion to an alkyl halide followed by reaction with an amine source, or via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection. The synthesis of (2,2-dichlorocyclopropyl)methylamine has been reported. nih.gov

Amide Coupling: The resulting (2,2-dichlorocyclopropyl)methylamine can then be coupled with a carboxylic acid to form the desired amide. This reaction is typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. growingscience.com

Synthesis via 2,2-Dichlorocyclopropanecarboxylic Acid:

Oxidation of the Alcohol: this compound can be oxidized to 2,2-dichlorocyclopropanecarboxylic acid using strong oxidizing agents.

Amide Coupling: The resulting carboxylic acid can then be coupled with an amine. Similar to the above method, this reaction is usually carried out using a coupling agent like DCC or EDC to activate the carboxylic acid.

The general scheme for the synthesis of these amide derivatives is presented in the table below:

| Precursor | Coupling Partner | Coupling Reagents | Product |

| (2,2-Dichlorocyclopropyl)methylamine | Carboxylic Acid | DCC or EDC, HOBt | N-(2,2-Dichlorocyclopropyl)methyl Amide |

| 2,2-Dichlorocyclopropanecarboxylic Acid | Amine | DCC or EDC, HOBt | 2,2-Dichlorocyclopropanecarboxamide |

Applications of 2,2 Dichlorocyclopropyl Methanol in Organic Synthesis

Building Block for Complex Molecule Synthesis

The inherent ring strain and the presence of reactive functional groups in (2,2-dichlorocyclopropyl)methanol make it a valuable precursor for the construction of intricate molecular frameworks. Organic chemists have leveraged its reactivity to devise synthetic pathways to a range of complex molecules.

A notable application of derivatives of this compound is in the synthesis of polycyclic aromatic compounds. Specifically, diaryl(gem-dichlorocyclopropyl)methanols, which can be prepared from precursors like this compound, undergo regiocontrolled benzannulation reactions to form highly substituted α-arylnaphthalenes. acs.org This transformation provides an efficient route to construct the core of various polycyclic aromatic systems, which are of interest for their electronic and photophysical properties. The reaction proceeds through a Lewis acid-promoted cyclization, where the choice of catalyst can direct the regiochemical outcome of the annulation. acs.org

The dichlorocyclopropyl moiety is a key enabler of regioselective and stereoselective transformations. In the synthesis of α-arylnaphthalenes from diaryl(gem-dichlorocyclopropyl)methanols, the regioselectivity of the benzannulation is controlled by the choice of Lewis acid. acs.org For instance, chelating Lewis acids like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) favor one regioisomer, while non-chelating silyl (B83357) triflates lead to the alternative regioisomeric product. acs.org This regiocontrol allows for the selective synthesis of unsymmetrically substituted naphthalenes. acs.org

Furthermore, the preparation of the diaryl(gem-dichlorocyclopropyl)methanol precursors themselves can be achieved with high stereoselectivity. The addition of an organolithium reagent to a gem-dichlorocyclopropyl aryl ketone precursor proceeds with high diastereoselectivity (>95:5), setting the stereochemistry for subsequent transformations. acs.orgnih.gov This level of control is crucial for the synthesis of enantiomerically pure and diastereomerically defined complex molecules.

Table 1: Regioselectivity in the Benzannulation of Diaryl(gem-dichlorocyclopropyl)methanols

| Lewis Acid | Pathway | Regioisomeric Ratio | Yield (%) |

| TiCl₄ | Chelation | >99:1 to 3:1 | 40-91 |

| SnCl₄ | Chelation | >99:1 to 3:1 | 40-91 |

| TBDMSOTf | Non-chelation | >1:99 to 1:4 | 40-91 |

Data sourced from Nishii, Y. et al. (2005). acs.org

The synthetic strategies developed around this compound and its derivatives have been successfully applied to the total synthesis of several natural products. A significant example is the synthesis of unsymmetrically substituted natural lignan (B3055560) lactones. acs.org The regiocontrolled benzannulation of diaryl(gem-dichlorocyclopropyl)methanols serves as a key step in the total synthesis of justicidin B, retrojusticidin B, and dehydrodesoxypodophyllotoxin. acs.orgnih.gov These compounds belong to a class of arylnaphthalene lignans (B1203133) known for their interesting biological activities.

The synthesis of these natural products highlights the practical utility of the methodologies based on dichlorocyclopropyl precursors. For instance, the synthesis of lignan retrolactones like retrojusticidin B was achieved through a conventional lactonization of a diol intermediate, which was prepared using the key benzannulation reaction. acs.orgnih.gov

Role in Pharmaceutical Intermediates

This compound and its derivatives are recognized as important pharmaceutical intermediates. bohrium.comepa.govresearchgate.net The cyclopropane (B1198618) motif is a feature in numerous biologically active molecules and approved drugs, where it can influence conformation, metabolic stability, and target binding affinity. The gem-dichloro substitution on the cyclopropane ring offers a handle for further functionalization, making it a versatile starting material for the synthesis of drug candidates.

While direct incorporation into a marketed drug is not extensively documented, its role as a building block is evident. For example, the related compound (2,2-dichlorocyclopropyl)benzene (B1582628) is used in the synthesis of p-(2,2-dichlorocyclopropyl)aniline, a potential intermediate for pharmaceuticals. google.com The inherent reactivity of the dichlorocyclopropyl group allows for its conversion into a variety of other functional groups, expanding its utility in the construction of diverse molecular scaffolds for drug discovery. rsc.org

Precursor in Agrochemical Research

The application of this compound extends to the field of agrochemical research. Derivatives of this compound have been investigated for their potential as active ingredients in pesticides. A patent describes 2,2-dichlorocyclopropyl-methyl-phosphoric acid derivatives, which can be synthesized from this compound, for use in combating pests such as insects, mites, ticks, and nematodes. evitachem.com These compounds have shown efficacy in crop protection. evitachem.com The unique chemical properties imparted by the dichlorocyclopropyl group are believed to contribute to their biological activity, potentially by disrupting metabolic processes in target pests. rsc.org

Material Science Applications

While less documented than its applications in organic synthesis and life sciences, this compound and related structures hold potential in material science. A related compound, cyclopropyl(2,5-dichlorophenyl)methanol, is noted for its utility in the development of polymers and other materials. nih.gov The rigid and strained cyclopropyl (B3062369) ring, combined with the reactivity of the chloro and hydroxyl groups, can be exploited to create polymers with unique properties. For instance, aromatic hydroxymethyl monomers can undergo self-condensation to form microporous organic polymers, suggesting a possible route for polymerization of this compound to create functional materials. The incorporation of the dichlorocyclopropyl moiety could influence properties such as thermal stability, porosity, and chemical resistance in the resulting polymers.

Mechanistic Investigations and Computational Studies

Plausible Reaction Mechanisms for Transformations

Transformations involving (2,2-Dichlorocyclopropyl)methanol and related dichlorocyclopropyl derivatives can proceed through several distinct mechanistic pathways, primarily involving the strained three-membered ring or the primary alcohol functional group.

Ring-Opening Reactions: The most characteristic reactions of dichlorocyclopropanes involve the opening of the strained ring. This can be initiated thermally, photochemically, or through catalysis. A key mechanistic pathway involves the formation of a 1,3-diradical intermediate. For instance, in photochemical deracemization processes of related 2,2-dichloro-substituted spirocyclopropyl oxindoles, the reaction proceeds via a 1,3-diradical intermediate formed upon cleavage of the cyclopropane (B1198618) C-C bond. chemrxiv.org This intermediate is central to the stereochemical outcome of the reaction.

Another significant class of transformations involves transition metal-catalyzed ring-opening. While extensively studied for analogous gem-difluorocyclopropanes, the principles can be extended to dichlorinated compounds. rsc.org These reactions often involve the oxidative addition of a low-valent transition metal (e.g., Pd(0), Ni(0)) into one of the cyclopropane C-C bonds, leading to a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or cross-coupling, to yield a variety of acyclic products.

Substitution Reactions: The hydroxyl group of this compound can undergo nucleophilic substitution. Depending on the reaction conditions and the nature of the nucleophile and leaving group (after activation of the alcohol), the mechanism can be either bimolecular (S_N_2) or unimolecular (S_N_1). An S_N_2 mechanism involves a single step where the nucleophile attacks the carbon atom simultaneously as the leaving group departs. libretexts.org Given that the alcohol is primary, the S_N_2 pathway is generally favored.

| Transformation Type | Plausible Mechanism | Key Intermediates | Initiation Method |

|---|---|---|---|

| Ring Scission | Radical Cleavage | 1,3-Diradical | Photochemical, Thermal |

| Ring-Opening Cross-Coupling | Transition Metal Catalysis | Metallacyclobutane | Catalyst (e.g., Pd, Ni) |

| Functional Group Interconversion | Nucleophilic Substitution (S_N_2) | Pentacoordinate Transition State | Reagents, Nucleophiles |

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of cyclopropyl (B3062369) systems. DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction energy barriers, providing deep insights that complement experimental findings. nih.govnih.gov

In the context of dichlorocyclopropane transformations, computational studies have been pivotal in confirming mechanistic proposals. For example, DFT calculations have been used to support the deracemization of dichlorocyclopropanes through a series of selective single-electron transfer (SET), proton transfer (PT), and hydrogen atom transfer (HAT) events. chemrxiv.org These studies can model the interaction between reactants, catalysts, and intermediates, explaining the observed selectivity and reaction rates.

Calculate the relative energies of different possible ring-opening pathways (e.g., conrotatory vs. disrotatory).

Model the structure and stability of transient species like the 1,3-diradical intermediate.

Investigate the role of catalysts in lowering activation barriers for specific transformations.

Predict the influence of substituents on the electronic structure and reactivity of the cyclopropane ring.

These theoretical investigations provide a granular view of the reaction coordinates, helping to rationalize experimental observations and guide the design of more efficient and selective reactions.

Stereochemical Control and Diastereoselectivity in Reactions

Achieving stereochemical control is a paramount goal in modern organic synthesis. For chiral molecules like derivatives of this compound, controlling the stereochemical outcome of reactions is critical. Research into related systems has demonstrated sophisticated strategies for achieving high levels of enantioselectivity.

A notable example is the photochemical deracemization of racemic spirocyclopropyl oxindoles, which include 2,2-dichloro-substituted variants. chemrxiv.org This process utilizes a chiral photosensitizer. The key to stereochemical control lies in the differential interaction between the sensitizer (B1316253) and the two enantiomers of the starting material.

The mechanism relies on the following principles:

Selective Complexation: One enantiomer of the racemic substrate binds more strongly or favorably to the chiral photosensitizer than the other.

Enantioselective Energy Transfer: Intramolecular energy transfer from the excited photosensitizer to the bound substrate is faster for the more favorably bound enantiomer.

Ring Cleavage and Racemization: This energy transfer promotes the cleavage of the cyclopropane ring to form a temporary, achiral or rapidly racemizing 1,3-diradical intermediate.

Reformation and Enrichment: The diradical can collapse back to either enantiomer of the starting material. Over time, the enantiomer that reacts more slowly with the sensitizer becomes enriched, leading to a high enantiomeric excess of the product.

Control experiments have confirmed that light is the main driving force for this deracemization and that the observed enantioselectivity is a consequence of the photochemical process, not the initial cyclopropane formation. chemrxiv.org This strategy showcases how a catalytic amount of a chiral entity, powered by light, can effectively control the stereochemistry of a reaction by selectively converting the unwanted enantiomer through a racemizing intermediate.

| Factor | Role in Stereochemical Control | Example from Research |

|---|---|---|

| Chiral Catalyst/Sensitizer | Differentiates between enantiomers of the reactant. | Chiral photosensitizer in photochemical deracemization. chemrxiv.org |

| Reaction Intermediate | Must be able to racemize or be achiral to allow for erosion of one enantiomer. | Formation of a 1,3-diradical intermediate. chemrxiv.org |

| Energy Source | Drives the reaction, often selectively for one enantiomer-catalyst complex. | Light irradiation in photochemical processes. chemrxiv.org |

Spectroscopic Characterization in Research of 2,2 Dichlorocyclopropyl Methanol and Its Derivatives

Advanced NMR Spectroscopy (e.g., 60 MHz ¹H-NMR, 270 MHz ¹H-NMR, 500 MHz ¹H-NMR, 125 MHz ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The analysis of (2,2-dichlorocyclopropyl) derivatives at various magnetic field strengths reveals key structural features.

For the derivative (2,2-Dichlorocyclopropyl)benzene (B1582628) , ¹H NMR spectra provide distinct signals for the aromatic and cyclopropyl (B3062369) protons. The protons on the phenyl group typically appear in the downfield region around 7.2-7.3 ppm. The methine proton of the cyclopropyl ring is observed further upfield, and the diastereotopic methylene (B1212753) protons of the cyclopropyl ring show separate signals, indicative of their different spatial environments relative to the phenyl substituent.

¹³C NMR spectroscopy complements the proton data by detailing the carbon framework. In derivatives such as (2,2-Dichlorocyclopropyl)benzene , the carbon attached to the two chlorine atoms (CCl₂) exhibits a characteristic signal. The other carbons of the cyclopropyl ring and the phenyl group also show distinct resonances.

Interactive Data Table: ¹H NMR Spectroscopic Data for (2,2-Dichlorocyclopropyl)benzene

| Protons | Chemical Shift (δ) ppm |

| Phenyl | 7.31 - 7.21 |

| Cyclopropyl-CH | 2.87 |

| Cyclopropyl-CH₂ | 1.91, 1.81 |

Data acquired in CDCl₃ at 399.65 MHz.

Interactive Data Table: ¹³C NMR Spectroscopic Data for (2,2-Dichlorocyclopropyl)benzene

| Carbon | Chemical Shift (δ) ppm |

| Phenyl (C-ipso) | 138.0 |

| Phenyl (C-ortho, C-meta, C-para) | 128.8, 128.5, 126.9 |

| Cyclopropyl (CH) | 33.5 |

| Cyclopropyl (CH₂) | 27.2 |

| Cyclopropyl (CCl₂) | 64.0 |

Data acquired in CDCl₃ at 100 MHz.

Mass Spectrometry (MS) in Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In the mass spectrum of (2,2-Dichlorocyclopropyl)benzene , the molecular ion peak ([M]⁺) is observed, and its isotopic pattern is characteristic of a molecule containing two chlorine atoms. The presence of the M, M+2, and M+4 peaks in an approximate ratio of 9:6:1 confirms the presence of two chlorine atoms. nist.gov Common fragmentation pathways for this derivative involve the loss of a chlorine atom or cleavage of the cyclopropyl ring, leading to the formation of various fragment ions. The base peak in the spectrum often corresponds to a stable fragment, providing further clues to the molecular structure.

Interactive Data Table: Mass Spectrometry Data for (2,2-Dichlorocyclopropyl)benzene

| Fragment | m/z |

| [C₉H₈Cl₂]⁺ (Molecular Ion) | 186 |

| [M-Cl]⁺ | 151 |

| [C₉H₇]⁺ | 115 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a (2,2-dichlorocyclopropyl) derivative will exhibit characteristic absorption bands corresponding to its specific functional groups.

For an alcohol derivative like (2,2-Dichlorocyclopropyl)methanol , a broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the cyclopropyl and methylene groups would appear around 2850-3000 cm⁻¹. The C-O stretching vibration would be observed in the 1000-1260 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

In the case of (2,2-Dichlorocyclopropyl)benzene , the IR spectrum would show characteristic C-H stretching absorptions for the aromatic ring above 3000 cm⁻¹ and for the cyclopropyl ring below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands for (2,2-Dichlorocyclopropyl) Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type |

| O-H | Stretching (broad) | 3200 - 3600 | Alcohol |

| Aromatic C-H | Stretching | > 3000 | Aromatic |

| Aliphatic C-H | Stretching | < 3000 | All |

| C=C | Stretching (aromatic) | 1450 - 1600 | Aromatic |

| C-O | Stretching | 1000 - 1260 | Alcohol |

| C-Cl | Stretching | < 800 | All |

Future Directions and Emerging Research Areas

Catalytic Approaches in (2,2-Dichlorocyclopropyl)methanol Chemistry

Future research will likely concentrate on developing novel catalytic methods to transform this compound into more complex and valuable molecules. The inherent reactivity of the strained cyclopropane (B1198618) ring and the presence of C-H and C-Cl bonds provide multiple handles for catalytic functionalization.

One promising area is the transition metal-catalyzed activation of the cyclopropane ring. wikipedia.org Being highly strained, cyclopropanes can undergo oxidative addition to transition metal complexes, forming metallacyclobutane intermediates that can be further manipulated. wikipedia.org For this compound, this could lead to controlled ring-opening reactions, providing access to a variety of acyclic and cyclic structures that are not easily accessible through traditional methods.

Another key direction is the catalytic C-H functionalization of the cyclopropane ring. nih.govacs.orgacs.org Palladium-catalyzed enantioselective C-H activation has been demonstrated for other cyclopropane systems, offering a powerful tool for introducing new substituents with high stereocontrol. nih.govacs.org Applying this methodology to this compound could enable the synthesis of chiral derivatives with potential applications in asymmetric synthesis and medicinal chemistry.

Furthermore, catalytic cross-coupling reactions could be explored to replace the chlorine atoms with other functional groups. While challenging due to the gem-dichloro arrangement, successful catalytic methods would significantly broaden the synthetic utility of the parent molecule.

| Catalytic Approach | Potential Transformation of this compound | Anticipated Products |

| Transition Metal-Catalyzed Ring-Opening | Formation of a metallacyclobutane intermediate followed by further reaction (e.g., with CO). wikipedia.org | Substituted cyclopentenones, functionalized acyclic compounds. |

| Palladium-Catalyzed C-H Arylation | Direct introduction of aryl groups onto the cyclopropane ring. acs.org | Aryl-substituted dichlorocyclopropylmethanols. |

| Enantioselective C(sp³)–H Activation | Asymmetric functionalization of the cyclopropyl (B3062369) C-H bonds. nih.govnih.gov | Chiral, non-racemic dichlorocyclopropyl derivatives. |

| Catalytic Cross-Coupling | Replacement of one or both chlorine atoms with other functional groups (e.g., aryl, alkyl). | Monochloro- or non-chlorinated cyclopropyl derivatives. |

Sustainable Synthesis and Biocatalysis

The development of green and sustainable methods for the synthesis of this compound and its derivatives is a critical future direction. thieme-connect.de This involves exploring biocatalytic routes and employing environmentally benign reaction conditions.

Biocatalytic Cyclopropanation: Nature utilizes enzymes like cyclopropane fatty acid synthases (CFAS) for cyclopropanation. researchgate.net Recent research has focused on engineering heme proteins, such as cytochrome P450, to catalyze carbene transfer reactions for the synthesis of cyclopropanes. nih.govresearchgate.net Future work could involve designing or evolving enzymes capable of catalyzing the asymmetric cyclopropanation of a suitable alkene precursor with a dichlorocarbene (B158193) equivalent, offering a highly selective and sustainable route to chiral this compound. rug.nl Although biocatalytic cyclopropanation for electron-deficient olefins remains a challenge, ongoing research into engineering robust biocatalysts may overcome these limitations. nih.gov

Enzymatic Halogenation: Another avenue is the use of halogenating enzymes. mdpi.com While most known halogenases act on electron-rich substrates, the discovery and engineering of new enzymes could provide a biocatalytic method for the dichlorination step. researchgate.netnih.govacs.org Flavin-dependent halogenases (FDHs) are particularly interesting due to their potential for site-selective halogenation. researchgate.net A chemo-enzymatic strategy, combining chemical synthesis with enzymatic transformations, could also be a viable approach.

The principles of green chemistry, such as the use of safer solvents (like water or ionic liquids) and alternative energy sources (like photochemistry or electrochemistry), will also be integral to developing more sustainable synthetic protocols for dichlorocyclopropanes. thieme-connect.dersc.org

| Sustainable Method | Description | Potential Advantage |

| Engineered Heme Proteins | Use of engineered cytochrome P450 or myoglobin (B1173299) to catalyze dichlorocyclopropanation. nih.gov | High stereoselectivity, mild reaction conditions, use of an inexpensive iron catalyst. |

| Promiscuous Tautomerase | Engineering of cofactor-independent enzymes for asymmetric cyclopropanation. rug.nl | Avoids the need for cofactors, potential for high enantiopurity. |

| Enzymatic Halogenation | Use of halogenases for the selective dichlorination of a cyclopropane precursor. researchgate.netnih.gov | High regioselectivity, use of benign halogen sources. |

| Photochemical/Electrochemical Synthesis | Utilizing light or electricity to drive the cyclopropanation reaction. rsc.org | Avoidance of harsh chemical reagents, potential for novel reactivity. |

Development of New Applications in Medicinal and Agricultural Chemistry

The cyclopropane ring is a privileged scaffold in drug discovery, known to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. researchgate.netpsu.edu The gem-dichlorocyclopropane unit, in particular, offers a unique combination of lipophilicity, polarity, and conformational rigidity that can be exploited in the design of new bioactive molecules.

Medicinal Chemistry: this compound can serve as a versatile building block for creating novel chemical entities. Its derivatives could be investigated for a wide range of therapeutic targets. For instance, gem-dihalocyclopropanes are key structural motifs in various biologically active compounds. researchgate.netyu.edu.jo Research has shown that compounds containing this moiety exhibit antimicrobial activity. yu.edu.jo The introduction of fluorine atoms to a cyclopropane ring has also been shown to be an attractive strategy in pharmaceutical research. rsc.org The development of synthetic platforms using gem-dichlorocyclopropanes allows for the rapid elaboration of fragments into three-dimensional lead-like compounds. acs.org This highlights the potential of this compound as a starting point for creating diverse libraries of compounds for high-throughput screening.

Agricultural Chemistry: Cyclopropane derivatives have a long history of use as insecticides, with natural pyrethrins (B594832) and their synthetic analogs (pyrethroids) being prominent examples. nih.gov The unique properties of the dichlorocyclopropyl group could be harnessed to develop new agrochemicals with improved efficacy or novel modes of action. google.com Research into spiro-cyclopropanes has demonstrated extremely high insecticidal activity, suggesting that complex scaffolds derived from dichlorocyclopropanes are a promising area for exploration. nih.gov

| Application Area | Potential Role of this compound Derivatives | Examples of Related Active Compounds |

| Medicinal Chemistry | Building blocks for antivirals, anticancer agents, and antibiotics. researchgate.netyu.edu.jo | Beclabuvir (Hepatitis C), Glecaprevir (Hepatitis C), Ciprofloxacin (antibiotic). nih.gov |

| Scaffolds for fragment-based drug discovery. acs.org | Methylene-gem-difluorocyclopropane nucleoside analogs (antiviral/antitumor activity). nih.gov | |

| Modulators of metabolic stability and lipophilicity. nih.gov | Sesquiterpenoids with gem-dimethylcyclopropyl units (antiviral, antimicrobial). nih.gov | |

| Agricultural Chemistry | Synthesis of novel insecticides and pesticides. nih.govgoogle.com | Pyrethroids (e.g., Deltamethrin), Chrysanthemic acid. nih.gov |

| Development of fungicides and plant growth regulators. | Spiro-cyclopropane derivatives. nih.gov |

Advanced Computational Modeling for Novel Reactivity

Computational chemistry is poised to play a crucial role in accelerating research into this compound. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the molecule's structure, reactivity, and interactions, guiding experimental efforts.

Predicting Reaction Mechanisms and Selectivity: DFT calculations can be used to elucidate the mechanisms of catalytic and non-catalytic reactions involving this compound. researchgate.netrsc.orgacs.org For example, computational studies can help understand the transition states and energy barriers associated with catalytic C-H activation or ring-opening reactions, aiding in the design of more efficient and selective catalysts. researchgate.net Furthermore, DFT can predict the diastereoselectivity of reactions, which is crucial for the synthesis of complex chiral molecules. acs.org

Modeling Biological Interactions: Molecular dynamics simulations are powerful tools for studying how molecules containing dichlorocyclopropane moieties interact with biological targets such as proteins and nucleic acids. nih.gov Halogen bonds, a type of non-covalent interaction involving halogen atoms, are increasingly recognized as important in drug-receptor binding. nih.govresearchgate.netrsc.org MD simulations can model these interactions, helping to explain the biological activity of known compounds and to design new derivatives with enhanced binding affinity and specificity. nih.govresearchgate.net Such simulations are particularly important for halogenated compounds, as standard force fields may not adequately capture their electronic properties. nih.gov

Guiding Catalyst and Drug Design: By providing a detailed understanding of reaction pathways and intermolecular interactions, computational modeling can guide the rational design of new catalysts for transforming this compound. It can also be used in quantitative structure-activity relationship (QSAR) studies to correlate the structural features of its derivatives with their biological activity, thereby accelerating the discovery of new drug candidates and agrochemicals.

| Computational Method | Application to this compound Chemistry | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for cyclopropanation and functionalization. researchgate.netacs.orgresearchgate.net | Transition state energies, reaction pathways, origin of stereoselectivity. |

| Prediction of reactivity and spectroscopic properties. | Electronic structure, bond strengths, preferred reaction sites. | |

| Molecular Dynamics (MD) Simulations | Modeling the interaction of derivatives with biological targets (e.g., enzymes). researchgate.net | Binding modes, conformational changes, role of halogen bonds. nih.govrsc.org |

| Simulating the behavior of the molecule in different solvent environments. | Solvation effects, conformational preferences. | |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural modifications with changes in biological activity. | Predictive models for designing more potent analogs. |

Q & A

Q. What are the recommended synthetic routes for (2,2-dichlorocyclopropyl)methanol, and how can reaction conditions be optimized?

The synthesis of derivatives of this compound often involves cyclopropane ring formation via dichlorocarbene addition to alkenes. For example, in pharmaceutical intermediates like 4-(2,2-dichlorocyclopropyl)phenol acetate, sodium hydroxide and acetone are used under reflux to promote ring closure . Optimization should focus on controlling reaction temperature (e.g., 0°C initiation to avoid side reactions) and stoichiometry of reagents like chloroform, which acts as a dichlorocarbene precursor . Monitoring via NMR or HPLC is critical to assess intermediate stability and purity .

Q. How can the structural configuration of this compound derivatives be confirmed?

Single-crystal X-ray diffraction is the gold standard for determining stereochemistry. For example, the (1R,3S)-isomer of this compound was resolved using X-ray crystallography, revealing a dihedral angle of 88.3° between the cyclopropane ring and hydroxyl-bearing methyl group . Complementary techniques include:

- NMR spectroscopy : and NMR to identify geminal dichloro groups (δ ~100–110 ppm for ) and cyclopropane protons (δ ~1.5–3.0 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular ions (e.g., [M+H] at m/z 183.0 for CHClO) .

Q. What are the stability considerations for this compound under aqueous conditions?

The geminal dichloro group confers hydrolytic instability. For instance, heating (2,2-dichlorocyclopropyl)benzene in water at 200–205°C for 4 hours led to polymerization rather than hydrolysis . Stability testing in buffered solutions (pH 4–9) at 25–40°C is recommended, with degradation products analyzed via GC-MS. Storage at 0–6°C in anhydrous solvents (e.g., ether or dichloromethane) minimizes decomposition .

Advanced Research Questions

Q. How does the solvolysis mechanism of this compound derivatives compare to other cyclopropane systems?